

Physicochemical Properties of Ammonium Valerate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium valerate, also known as ammonium pentanoate, is the ammonium salt of valeric acid. With the chemical formula $C_5H_{13}NO_2$, it presents as a white, hygroscopic crystalline solid. [1][2][3] Historically, it has been used as a sedative, and it currently finds application as a flavoring agent in the food industry and as a reagent in chemical synthesis.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of **ammonium valerate**, along with experimental protocols and a visualization of its synthesis pathway.

Core Physicochemical Properties

The physicochemical properties of **ammonium valerate** are summarized in the table below. These parameters are crucial for understanding its behavior in various applications, from chemical synthesis to formulation development.



Property	Value	Source(s)
Chemical Formula	C5H13NO2 / CH3(CH2)3COONH4	[1][2][3][4]
Molecular Weight	119.16 g/mol	[2][4][5]
Appearance	White, very hygroscopic crystals.	[1][2][3]
Melting Point	108 °C (226.4 °F)	[2][3][6]
Boiling Point	~185.3 °C (365.5 °F) to 222.45 °C (432.41 °F) (estimates)	[6][7]
Solubility	Very readily soluble in water and alcohol; soluble in ether.	[2][3][6][8]
Density	~1.08 g/cm³ (estimate)	[6]
Flash Point	80.5 °C (176.9 °F) to 107.4 °C (225.3 °F)	[3][7]
рКа	Not directly available. As a salt of a weak acid (valeric acid, pKa \approx 4.84) and a weak base (ammonia, pKa \approx 9.25), an aqueous solution is expected to have a pH of approximately 7.	[9][10][11]
Odor	Characteristic odor of valeric acid.	[3]
Taste	Sharp, sweetish taste.	[3]

Experimental Protocols Synthesis of Ammonium Valerate

Ammonium valerate can be synthesized via a straightforward acid-base neutralization reaction.[3][4] The general protocol is as follows:



- Reaction Setup: In a well-ventilated fume hood, place a known molar amount of valeric acid (CH₃(CH₂)₃COOH) into a reaction vessel equipped with a magnetic stirrer and an addition funnel. The vessel should be placed in an ice bath to manage the exothermic nature of the reaction.
- Neutralization: Slowly add an equimolar amount of ammonium hydroxide (NH₄OH) solution dropwise from the addition funnel to the cooled and stirring valeric acid.
- Monitoring: Monitor the pH of the reaction mixture. The addition of ammonium hydroxide should continue until the solution reaches a neutral pH (pH ≈ 7).
- Isolation: The resulting aqueous solution of **ammonium valerate** can be concentrated by gentle heating under reduced pressure to remove water.
- Crystallization and Drying: The concentrated solution is then cooled to induce crystallization.
 The resulting crystals are collected by filtration and dried in a desiccator, owing to their hygroscopic nature, to yield pure ammonium valerate.

Determination of Melting Point (Capillary Method)

Due to the hygroscopic nature of **ammonium valerate**, special care must be taken during sample preparation.

- Sample Preparation: A small amount of the dried crystalline **ammonium valerate** is finely powdered. The sample is then packed into a capillary tube to a height of 2-3 mm. To prevent water absorption from the atmosphere, the open end of the capillary tube should be flame-sealed.
- Apparatus Setup: The prepared capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[2]
- Measurement: The sample is heated at a controlled rate. Initially, a rapid heating rate can be
 used to determine an approximate melting range.[8] For an accurate measurement, the
 determination is repeated with a fresh sample, heating slowly (1-2 °C per minute) as the
 temperature approaches the approximate melting point.[2][8]



• Data Recording: The melting point range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[2] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[2]

Determination of Solubility

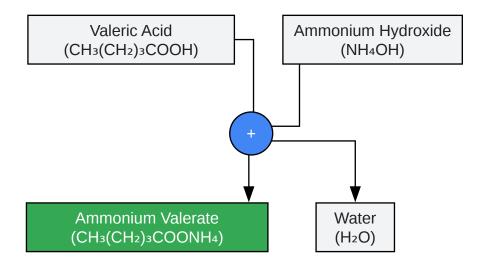
The high solubility of **ammonium valerate** in polar solvents like water and alcohol can be qualitatively and quantitatively assessed.

- Qualitative Assessment: To a test tube containing a small, known amount of ammonium valerate (e.g., 25 mg), the solvent (e.g., water, ethanol, or diethyl ether) is added portionwise (e.g., 0.75 mL) with vigorous shaking after each addition to observe dissolution.[7]
- Quantitative Assessment (Equilibrium Solubility Method):
 - An excess amount of ammonium valerate is added to a known volume of the solvent in a sealed vial.
 - The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the solution, creating a saturated solution.[3]
 - The saturated solution is then filtered to remove any undissolved solid.
 - A known aliquot of the clear supernatant is carefully removed, and its concentration is
 determined using an appropriate analytical method, such as HPLC or by evaporating the
 solvent and weighing the residual salt.[3] This concentration represents the solubility of the
 compound at that specific temperature.

Visualization of Synthesis

The synthesis of **ammonium valerate** is a classic acid-base neutralization reaction. The following diagram illustrates this chemical workflow.





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Synthesis of Ammonium Valerate

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